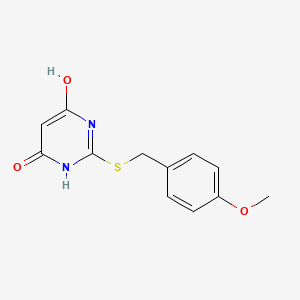
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are known for their biological activity and are found in many important biomolecules, including nucleotides and vitamins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydroxy-2-(4-methoxybenzylsulfanyl)pyrimidine typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring, which is then further functionalized to introduce the 4-methoxybenzylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the sulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dioxo-2-(4-methoxybenzylsulfanyl)pyrimidine.
Reduction: Formation of 4,6-dihydroxy-2-(4-methoxybenzyl)pyrimidine.
Substitution: Formation of 4,6-dihydroxy-2-(4-substituted benzylsulfanyl)pyrimidine.
Scientific Research Applications
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4,6-dihydroxy-2-(4-methoxybenzylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Lacks the 4-methoxybenzylsulfanyl group, resulting in different chemical properties and applications.
4,6-Dihydroxy-2-(4-chlorobenzylsulfanyl)pyrimidine: Similar structure but with a chlorine atom instead of a methoxy group, which can alter its reactivity and biological activity.
Uniqueness
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one is unique due to the presence of the 4-methoxybenzylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86627-06-7 |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-hydroxy-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)7-18-12-13-10(15)6-11(16)14-12/h2-6H,7H2,1H3,(H2,13,14,15,16) |
InChI Key |
PHPWSDCJFLYKOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















